![molecular formula C11H4Cl6O3 B2752989 1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione CAS No. 38667-80-0](/img/structure/B2752989.png)
1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione
Overview
Description
1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione is a useful research compound. Its molecular formula is C11H4Cl6O3 and its molecular weight is 396.85. The purity is usually 95%.
BenchChem offers high-quality 1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Base-Promoted Rearrangements
A study by Marchand and Chou (1975) described the base-promoted rearrangement of cage α-haloketones to produce compounds with complex polycyclic structures, demonstrating the compound's reactivity and potential for creating novel molecular configurations through base-promoted reactions (Marchand & Chou, 1975).
Synthesis of Polycyclic Compounds
The photochemistry of specific adducts leading to single photoproducts in high yield was investigated by Ngan et al. (1975), highlighting a method for synthesizing tetracyclo structures, which could be pertinent for understanding the behavior of similar compounds under photochemical conditions (Ngan et al., 1975).
Carbonylative Carbotricyclization
Bennacer et al. (2005) explored the silicon-initiated carbonylative carbotricyclization and [2+2+2+1] cycloaddition of enediynes catalyzed by rhodium complexes, showing a pathway to fuse tricyclic products, revealing the compound's utility in constructing functionalized polycyclic compounds through novel cycloaddition reactions (Bennacer et al., 2005).
Diels-Alder Reactions
The formation of polycyclic compounds derived from Diels-Alder reactions was detailed by Zukerman-Schpector et al. (2001), where the hetero-oxygen-containing rings and molecular interactions through hydrogen bonds showcase the compound's involvement in synthesizing complex structures (Zukerman-Schpector et al., 2001).
properties
IUPAC Name |
1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl6O3/c12-7-8(13)10(15)2-1(9(7,14)11(10,16)17)3(18)5-6(20-5)4(2)19/h1-2,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYXLXQSWBFNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(=O)C3C(C1=O)O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate](/img/structure/B2752907.png)
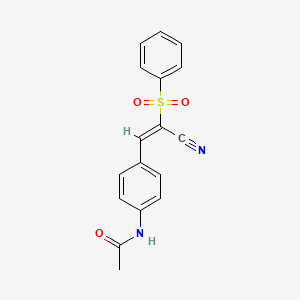
![4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2752911.png)
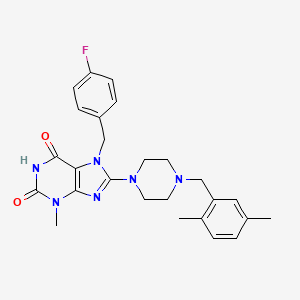
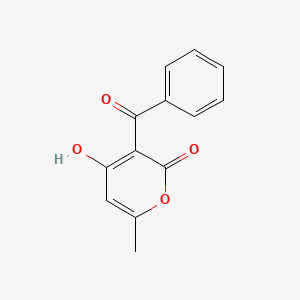
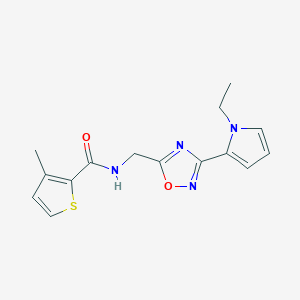

![2-[2-(2-Chlorobenzylamino)ethoxy]ethanol](/img/structure/B2752916.png)
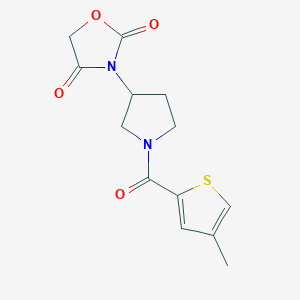
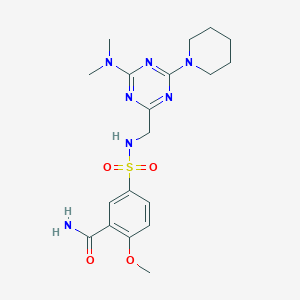


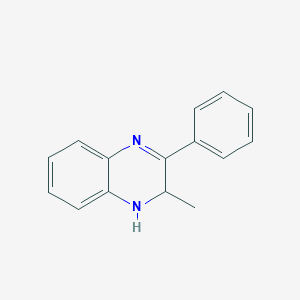
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2752927.png)